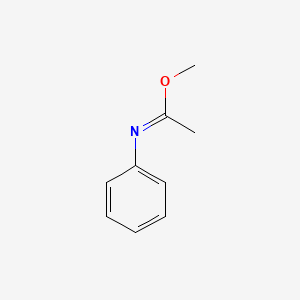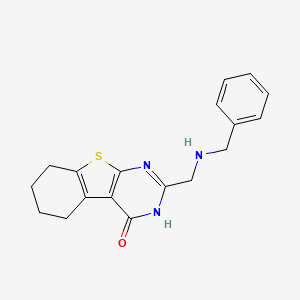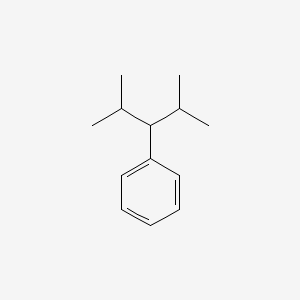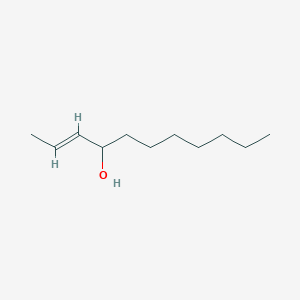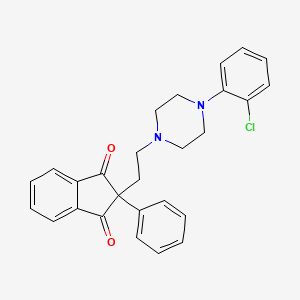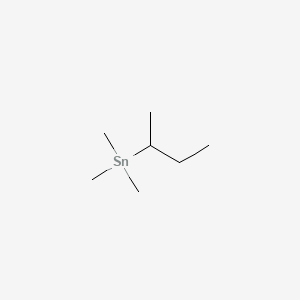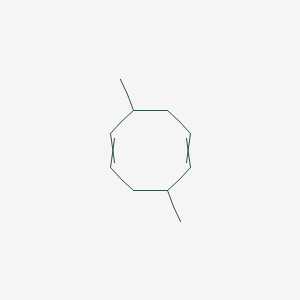
Imidazol-1-yl-tris(2-methylpropyl)plumbane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazol-1-yl-tris(2-methylpropyl)plumbane is a compound that features a lead (Pb) atom bonded to three 2-methylpropyl groups and one imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazol-1-yl-tris(2-methylpropyl)plumbane typically involves the reaction of lead(II) acetate with 2-methylpropyl magnesium bromide in the presence of imidazole. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
Preparation of 2-methylpropyl magnesium bromide: This is achieved by reacting 2-methylpropyl bromide with magnesium in anhydrous ether.
Reaction with lead(II) acetate: The prepared Grignard reagent is then reacted with lead(II) acetate in the presence of imidazole to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Imidazol-1-yl-tris(2-methylpropyl)plumbane can undergo various chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lead(0) species.
Substitution: The 2-methylpropyl groups or the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Lead(IV) compounds.
Reduction: Lead(0) species.
Substitution: Compounds with different functional groups replacing the original substituents.
科学的研究の応用
Imidazol-1-yl-tris(2-methylpropyl)plumbane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals due to the presence of lead.
作用機序
The mechanism of action of imidazol-1-yl-tris(2-methylpropyl)plumbane involves its interaction with various molecular targets. The lead center can coordinate with different ligands, affecting the compound’s reactivity and interactions. The imidazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems.
類似化合物との比較
Similar Compounds
Imidazol-1-yl-tris(2-methylpropyl)stannane: A similar compound with tin (Sn) instead of lead.
Imidazol-1-yl-tris(2-methylpropyl)silane: A silicon (Si) analog of the compound.
Imidazol-1-yl-tris(2-methylpropyl)germane: A germanium (Ge) analog.
Uniqueness
Imidazol-1-yl-tris(2-methylpropyl)plumbane is unique due to the presence of lead, which imparts distinct chemical and physical properties compared to its analogs. The lead center can engage in different types of coordination chemistry and redox reactions, making this compound particularly interesting for various applications.
特性
CAS番号 |
23188-93-4 |
|---|---|
分子式 |
C15H30N2Pb |
分子量 |
445 g/mol |
IUPAC名 |
imidazol-1-yl-tris(2-methylpropyl)plumbane |
InChI |
InChI=1S/3C4H9.C3H3N2.Pb/c3*1-4(2)3;1-2-5-3-4-1;/h3*4H,1H2,2-3H3;1-3H;/q;;;-1;+1 |
InChIキー |
AQXDQEAJUVGQOE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[Pb](CC(C)C)(CC(C)C)N1C=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)


![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
